

# Application Notes and Protocols for Checkerboard Assay: Evaluating Xeruborbactam Isoboxil Combinations

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## Compound of Interest

Compound Name: *Xeruborbactam Isoboxil*

Cat. No.: *B15607370*

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These application notes provide a detailed protocol for performing a checkerboard broth microdilution assay to evaluate the in vitro synergistic activity of **Xeruborbactam Isoboxil** in combination with various  $\beta$ -lactam antibiotics against clinically relevant bacterial isolates. Xeruborbactam is a potent, ultra-broad-spectrum  $\beta$ -lactamase inhibitor active against both serine and metallo- $\beta$ -lactamases, making it a critical agent in combating antimicrobial resistance.[1][2]

## Introduction

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[3] By testing serial dilutions of two compounds, both individually and in combination, this method allows for the determination of the Fractional Inhibitory Concentration (FIC) index. The FIC index quantifies the nature of the interaction as synergistic, additive/indifferent, or antagonistic.[3]

Xeruborbactam, a cyclic boronate  $\beta$ -lactamase inhibitor, has demonstrated the ability to significantly enhance the potency of multiple  $\beta$ -lactam antibiotics against a wide range of multidrug-resistant Gram-negative bacteria.[1][4][5] This includes carbapenem-resistant Enterobacterales (CRE) and isolates producing extended-spectrum  $\beta$ -lactamases (ESBLs).[1][4] Beyond its primary role as a  $\beta$ -lactamase inhibitor, Xeruborbactam also exhibits intrinsic

antibacterial activity by binding to penicillin-binding proteins (PBPs), which can contribute to its synergistic effects.[6][7][8]

## Experimental Protocol: Checkerboard Broth Microdilution Assay

This protocol outlines the steps for performing a checkerboard assay to determine the synergistic activity of Xeruborbactam in combination with a  $\beta$ -lactam antibiotic.

### Materials

- 96-well microtiter plates
- **Xeruborbactam Isoboxil** (or Xeruborbactam active form)
- $\beta$ -lactam antibiotic of interest (e.g., meropenem, cefepime, aztreonam)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum (adjusted to 0.5 McFarland standard)
- Sterile multichannel pipettes and reservoirs
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )
- Microplate reader (optional, for spectrophotometric reading)
- 2,3,5-triphenyltetrazolium chloride (TTC) solution (optional, for visual aid)

### Methodology

- Preparation of Antimicrobial Stock Solutions:
  - Prepare stock solutions of Xeruborbactam and the partner  $\beta$ -lactam antibiotic in a suitable solvent (e.g., sterile water, DMSO) at a concentration that is at least 10 times the highest concentration to be tested.

- Further dilute the stock solutions in CAMHB to achieve the desired starting concentrations for the assay.
- Preparation of the Checkerboard Plate:
  - Dispense 100  $\mu$ L of CAMHB into all wells of a 96-well microtiter plate.
  - In the first column (e.g., column 1), add 100  $\mu$ L of the highest concentration of the  $\beta$ -lactam antibiotic to each well in rows A through G. This will create a 2-fold dilution series of the  $\beta$ -lactam down the column.
  - Perform serial 2-fold dilutions of the  $\beta$ -lactam antibiotic by transferring 100  $\mu$ L from column 1 to column 2, and so on, across the plate to column 10. Discard 100  $\mu$ L from column 10. Column 11 will serve as the growth control (no antibiotic).
  - In the first row (e.g., row A), add 100  $\mu$ L of the highest concentration of Xeruborbactam to each well in columns 1 through 10.
  - Perform serial 2-fold dilutions of Xeruborbactam by transferring 100  $\mu$ L from row A to row B, and so on, down the plate to row G. Discard 100  $\mu$ L from row G. Row H will contain only the  $\beta$ -lactam antibiotic dilutions.
  - The final plate will have a gradient of the  $\beta$ -lactam antibiotic concentrations across the columns and a gradient of Xeruborbactam concentrations down the rows. Column 12 can be used for sterility controls (broth only).
- Inoculation:
  - Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
  - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well after inoculation.
  - Inoculate each well (except sterility controls) with 10  $\mu$ L of the diluted bacterial suspension. The final volume in each well will be approximately 100  $\mu$ L.

- Incubation:
  - Incubate the microtiter plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Determination of Minimum Inhibitory Concentration (MIC):
  - The MIC is defined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth of the organism.
  - Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
  - The addition of an indicator dye like TTC can aid in visualizing bacterial growth (viable bacteria will reduce TTC to a red formazan).
  - Determine the MIC of each drug alone from the wells in row H ( $\beta$ -lactam only) and column 11 (Xeruborbactam only, if tested alone).

## Data Analysis and Interpretation

The interaction between Xeruborbactam and the  $\beta$ -lactam antibiotic is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Calculation of the FIC Index:

The FIC for each drug in a given well is calculated as follows:

- FIC of Drug A (Xeruborbactam):  $(\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
- FIC of Drug B ( $\beta$ -lactam):  $(\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$

The FIC index is the sum of the individual FICs:

$\text{FIC Index} = \text{FIC of Drug A} + \text{FIC of Drug B}$

Interpretation of the FIC Index:

The nature of the interaction is interpreted based on the calculated FIC index value:

FIC Index Value	Interpretation
≤ 0.5	Synergy
> 0.5 to 4.0	Additive or Indifference
> 4.0	Antagonism

## Quantitative Data Summary

The following tables summarize the in vitro potency of Xeruborbactam in combination with various  $\beta$ -lactam antibiotics against different bacterial species. The data is presented as MIC<sub>50</sub>/MIC<sub>90</sub> ( $\mu\text{g/mL}$ ), which represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. This data strongly supports the synergistic potential of Xeruborbactam combinations.

Table 1: In Vitro Activity of Meropenem-Xeruborbactam against Carbapenem-Resistant Enterobacterales (CRE)[\[1\]](#)[\[4\]](#)[\[9\]](#)

Organism Group	Agent	MIC <sub>50</sub> ( $\mu\text{g/mL}$ )	MIC <sub>90</sub> ( $\mu\text{g/mL}$ )
MBL-negative CRE	Meropenem	>64	>64
Meropenem-Xeruborbactam (8 $\mu\text{g/mL}$ )	0.06	0.125	
MBL-positive CRE	Meropenem	>64	>64
Meropenem-Xeruborbactam (8 $\mu\text{g/mL}$ )	0.25	1	

Table 2: In Vitro Activity of Xeruborbactam in Combination with Various  $\beta$ -Lactams against Enterobacterales[\[5\]](#)[\[10\]](#)

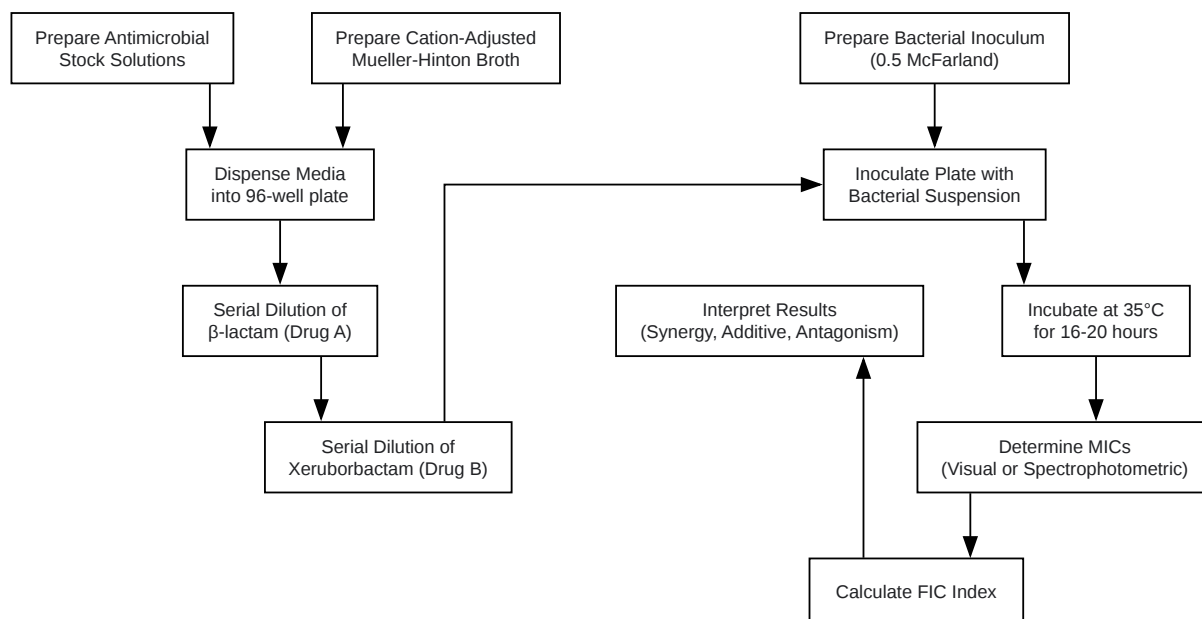
Agent	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)
Cefepime	32	>64
Cefepime-Xeruboractam (8 µg/mL)	0.25	2
Aztreonam	32	>64
Aztreonam-Xeruboractam (8 µg/mL)	0.06	0.5

Table 3: In Vitro Activity of Xeruboractam in Combination with Oral  $\beta$ -Lactams against *Mycobacterium abscessus*[11][12]

Agent	MIC <sub>90</sub> (µg/mL)	Fold Dilution Reduction with Xeruboractam
Tebipenem	>256	5
Amoxicillin	>256	$\geq 4$
Cefuroxime	256	3
Cefdinir	>256	3

## Visualizations

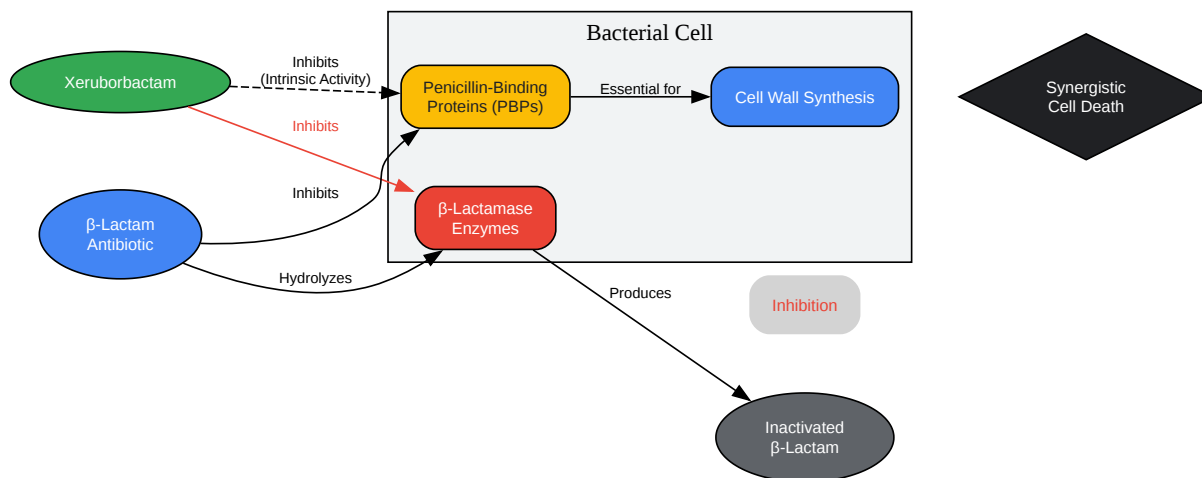
### Experimental Workflow for Checkerboard Assay



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Caption: Workflow of the checkerboard broth microdilution assay.

## Mechanism of Action: Xeruborbactam and $\beta$ -Lactam Synergy



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Caption: Synergistic mechanism of Xeruborbactam and  $\beta$ -lactam antibiotics.

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